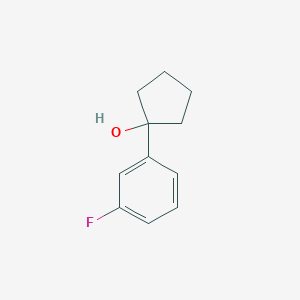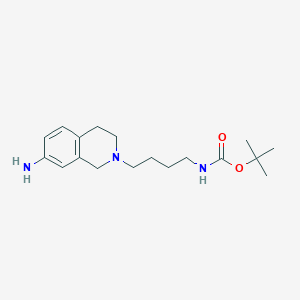
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions for maximum yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, derivatives of isoquinoline, including this compound, are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 7-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Uniqueness
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is unique due to its specific substitution pattern on the isoquinoline core. This unique structure can lead to distinct reactivity and biological activity compared to other isoquinoline derivatives.
特性
分子式 |
C18H29N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl N-[4-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)butyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-9-4-5-10-21-11-8-14-6-7-16(19)12-15(14)13-21/h6-7,12H,4-5,8-11,13,19H2,1-3H3,(H,20,22) |
InChIキー |
LYQASEITVKYGLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCN1CCC2=C(C1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


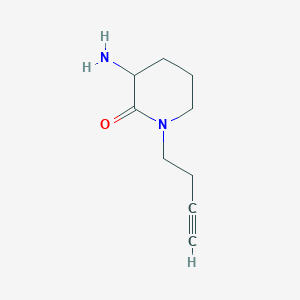
![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)

![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)



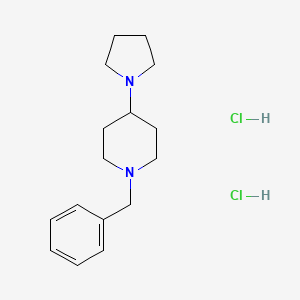

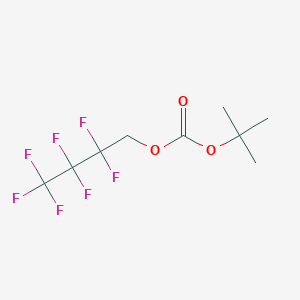

![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
